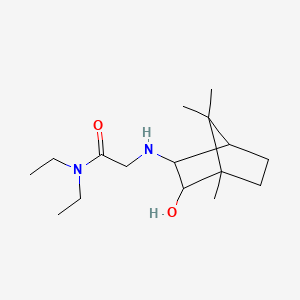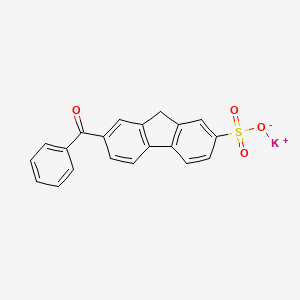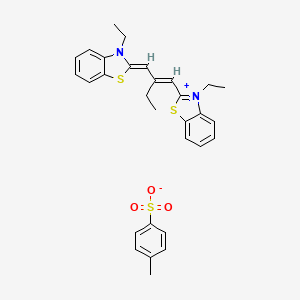
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes two benzothiazolium rings connected by a butenyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate typically involves the following steps:
Formation of Benzothiazolium Salt: The initial step involves the formation of the benzothiazolium salt by reacting 2-mercaptobenzothiazole with an alkyl halide under basic conditions.
Condensation Reaction: The benzothiazolium salt is then subjected to a condensation reaction with an aldehyde to form the intermediate compound.
Final Coupling: The intermediate compound undergoes a coupling reaction with another benzothiazolium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and coupling reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazolium rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazolium derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide
- 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethylbenzothiazolium bromide
Uniqueness
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual benzothiazolium rings and the presence of the p-toluenesulphonate group contribute to its unique behavior in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
77737-19-0 |
|---|---|
Molekularformel |
C30H32N2O3S3 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25N2S2.C7H8O3S/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;1-6-2-4-7(5-3-6)11(8,9)10/h7-16H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
SLSUKXBQBDQRTK-UHFFFAOYSA-M |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CC)/C=C\3/N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





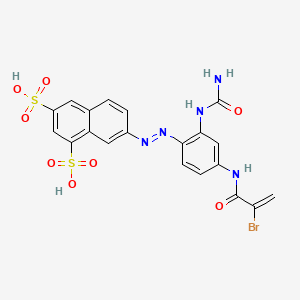
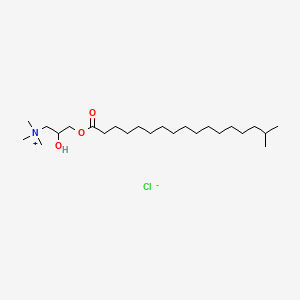
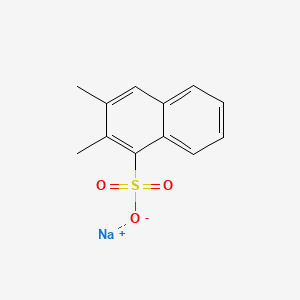
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

